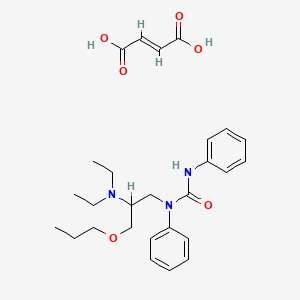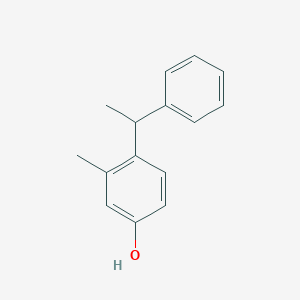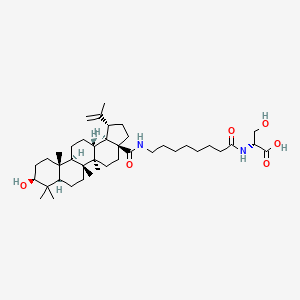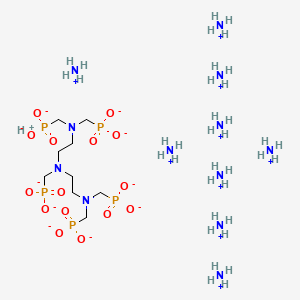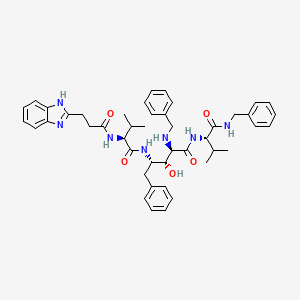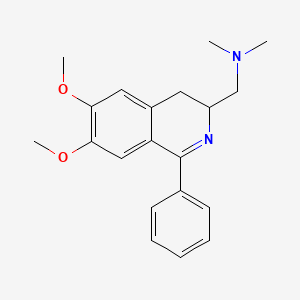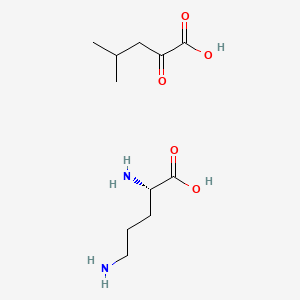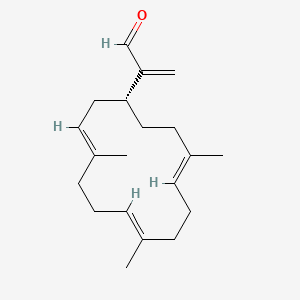
(+)-Sinularial A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(+)-Sinularial A is a naturally occurring compound isolated from marine soft corals. It belongs to the class of diterpenoids, which are known for their diverse biological activities. This compound has garnered significant attention due to its potential therapeutic properties, including anti-inflammatory, anti-tumor, and antimicrobial effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Sinularial A involves several steps, starting from readily available starting materials. The key steps include cyclization, oxidation, and functional group transformations. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production of this compound is still in the research phase, with efforts focused on optimizing the yield and purity of the compound. Methods such as fermentation using genetically modified microorganisms and extraction from marine sources are being explored.
Analyse Chemischer Reaktionen
Types of Reactions
(+)-Sinularial A undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further studied for their biological activities.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a model compound for studying complex organic reactions and synthesis.
Biology: Investigated for its role in cellular processes and signaling pathways.
Medicine: Explored for its anti-inflammatory, anti-tumor, and antimicrobial properties.
Industry: Potential use in the development of new pharmaceuticals and bioactive agents.
Wirkmechanismus
The mechanism of action of (+)-Sinularial A involves its interaction with specific molecular targets and pathways. It is known to modulate inflammatory pathways by inhibiting key enzymes and cytokines. Additionally, it exerts anti-tumor effects by inducing apoptosis and inhibiting cell proliferation. The exact molecular targets and pathways are still under investigation, but it is believed to involve multiple signaling cascades.
Vergleich Mit ähnlichen Verbindungen
(+)-Sinularial A can be compared with other diterpenoids such as:
- Sinulariolide
- Sarcophytol A
- Cembranolide
These compounds share similar structural features but differ in their biological activities and potency. This compound is unique due to its specific functional groups and stereochemistry, which contribute to its distinct biological effects.
Eigenschaften
CAS-Nummer |
118607-64-0 |
|---|---|
Molekularformel |
C20H30O |
Molekulargewicht |
286.5 g/mol |
IUPAC-Name |
2-[(1R,3E,7E,11E)-4,8,12-trimethylcyclotetradeca-3,7,11-trien-1-yl]prop-2-enal |
InChI |
InChI=1S/C20H30O/c1-16-7-5-9-17(2)11-13-20(19(4)15-21)14-12-18(3)10-6-8-16/h7,10-11,15,20H,4-6,8-9,12-14H2,1-3H3/b16-7+,17-11+,18-10+/t20-/m0/s1 |
InChI-Schlüssel |
YVPDVEMKKLARPZ-JTSWHKSPSA-N |
Isomerische SMILES |
C/C/1=C\CC/C(=C/C[C@@H](CC/C(=C/CC1)/C)C(=C)C=O)/C |
Kanonische SMILES |
CC1=CCCC(=CCC(CCC(=CCC1)C)C(=C)C=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



